molecular formula C7H11BrF2 B3016998 1-Bromo-4-(difluoromethyl)cyclohexane CAS No. 1782804-74-3

1-Bromo-4-(difluoromethyl)cyclohexane

Cat. No. B3016998
CAS RN: 1782804-74-3
M. Wt: 213.066
InChI Key: BJGBADGWCSQWJL-UHFFFAOYSA-N
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Description

“1-Bromo-4-(difluoromethyl)cyclohexane” is a chemical compound with the molecular formula C7H11BrF2. It is a derivative of cyclohexane, a six-membered ring compound, where one hydrogen atom is substituted by a bromo group and another hydrogen atom is substituted by a difluoromethyl group .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(difluoromethyl)cyclohexane” involves a six-membered carbon ring (cyclohexane) with a bromo group (Br) and a difluoromethyl group (CF2H) attached to it . The exact 3D structure or conformation would depend on the spatial arrangement of these groups around the cyclohexane ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “1-Bromo-4-(difluoromethyl)cyclohexane” in chemical reactions would depend on the specific reaction conditions and reagents. For instance, in an E2 elimination reaction, a strong base would be necessary, especially for primary alkyl halides .

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-4-methylcyclohexane”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause skin irritation, serious eye irritation, and respiratory system toxicity .

Future Directions

Future research could focus on the synthesis, reactions, and applications of “1-Bromo-4-(difluoromethyl)cyclohexane”. Given the presence of both bromo and difluoromethyl groups, this compound could potentially serve as a useful building block in organic synthesis .

properties

IUPAC Name

1-bromo-4-(difluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-6-3-1-5(2-4-6)7(9)10/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGBADGWCSQWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(difluoromethyl)cyclohexane

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